molecular formula C9H9NO B1583986 2-Ethylphenyl isocyanate CAS No. 40411-25-4

2-Ethylphenyl isocyanate

Cat. No. B1583986
CAS RN: 40411-25-4
M. Wt: 147.17 g/mol
InChI Key: ZVFNUQWYLXXSJM-UHFFFAOYSA-N
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Description

2-Ethylphenyl isocyanate is a laboratory chemical with the CAS number 40411-25-4 . It is also known by the synonym 1-Ethyl-2-isocyanatobenzene . It is not recommended for use in food, drugs, pesticides, or biocidal products .


Molecular Structure Analysis

The molecular formula of 2-Ethylphenyl isocyanate is C9H9NO . Its molecular weight is 147.17 . The IUPAC name for this compound is 1-ethyl-2-isocyanatobenzene .


Chemical Reactions Analysis

Isocyanates, including 2-Ethylphenyl isocyanate, can undergo a variety of reactions. One notable reaction is with water, which can occur across both the N-C and C-O bonds of the isocyanate to form carbamate or imidic acid .

Scientific Research Applications

Polymerization and Material Synthesis

2-Ethylphenyl isocyanate and related isocyanates are utilized in anionic polymerization to synthesize polyisocyanates with optical functionalities. These processes, often conducted at very low temperatures, yield polymers with high yields and specific optical activities, making them useful in various material science applications (Shin, Ahn, & Lee, 2001).

Synthesis of Ureas and Hydroxamic Acids

Isocyanates are central in the synthesis of ureas and hydroxamic acids from carboxylic acids. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a single-pot, racemization-free synthesis process. This method, which is environmentally friendly and cost-effective, is significant for synthesizing these compounds without loss of chiral integrity (Thalluri, Manne, Dev, & Mandal, 2014).

Computational Chemistry

Computational studies have explored base-catalyzed reactions between isocyanates and epoxides to form 2-oxazolidones and isocyanurates. These reactions, which cannot proceed without a base catalyst, are significant for understanding chemical interactions at a molecular level, aiding in the design of new chemical processes and materials (Okumoto & Yamabe, 2001).

Biomedical Applications

In the biomedical field, isocyanate-functional adhesives, synthesized from compounds like 2-ethylphenyl isocyanate, are investigated for their biocompatibility and potential in vascular closure applications. These adhesives are based on poly(ethylene glycol)-adipic acid esters and offer promising applications in medical procedures (Hadba, Belcheva, Jones, Abuzaina, Calabrese, Kapiamba, Skalla, Taylor, Rodeheaver, & Kennedy, 2011).

Spectroscopy and Molecular Interactions

Spectroscopic studies provide insights into the molecular interactions of isocyanates. For instance, ethyl isocyanate's decomposition on different catalysts can be observed and analyzed through infrared spectroscopy. Such studies are crucial for understanding the fundamental behavior of these compounds in various chemical environments (Bion, Saussey, Hedouin, Seguelong, & Daturi, 2001).

Safety And Hazards

2-Ethylphenyl isocyanate is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-ethyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFNUQWYLXXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342640
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenyl isocyanate

CAS RN

40411-25-4
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 27A, using 2-ethylaniline (1.5 ml, 12.2 mmol), Et3N (4.3 ml, 30.4 mmol) and triphosgene (1.2 g, 4.0 mmol) in 45 ml of CH2Cl2.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
Reactant of Route 6
2-Ethylphenyl isocyanate

Citations

For This Compound
7
Citations
O Akgul, S Singh, JT Andring, R McKenna… - European Journal of …, 2021 - Elsevier
Here we report the synthesis of a series of taurine substituted sulfonamide derivatives 1-29 having the ureido moiety installed at the tail section as selective inhibitors of the tumor …
Number of citations: 12 www.sciencedirect.com
W Liu, Y Wang, Z Ai, L Zhang - ACS Applied Materials & Interfaces, 2015 - ACS Publications
… -N-(methoxymethyl) acetanilide (4), 2,6-diethylphenyl isocyanate (5), 8-ethyl-quinoline (6), pyroquilon (7), 1-chloroacetyl-2,3-dihydro-7-ethyl-indole (8), and 2-ethylphenyl isocyanate (9)…
Number of citations: 188 pubs.acs.org
VD Nimbarte, M Hadianawala… - Journal of Modern …, 2013 - researchgate.net
A series of novel Dual Inhibitors of COX-2 and sEH containing an N-urea substituted pyrazole as a lead for sEH inhibition have been synthesized and screened as novel analogues to …
Number of citations: 5 www.researchgate.net
YG Gololobov, PV Petrovskii, EM Ivanova… - Russian chemical …, 2003 - Springer
The reactions of meta—para-substituted aryl isocyanates with phosphorus-containing 1,3-zwitterions, which proceed with the C→N migration of the CO 2 Et group to form the …
Number of citations: 6 link.springer.com
SY Lin, YH Kuo, YW Tien, YY Ke, WT Chang… - European Journal of …, 2019 - Elsevier
Morphine is widely used for the treatment of severe pain. This analgesic effect is mediated principally by the activation of μ-opioid receptors (MOR). However, prolonged activation of …
Number of citations: 6 www.sciencedirect.com
VD Nimbarte, H Murtuza, S Phaniraj… - Medicinal Chemistry …, 2014 - Springer
… This compound was prepared by treating compound 4a with 2-ethylphenyl isocyanate using the procedure detailed above and it was obtained as a white solid in 94 % as yield; mp 222–…
Number of citations: 16 link.springer.com
J Wang, J Tang - Journal of Molecular Liquids, 2021 - Elsevier
Fenton reaction is based on the hydroxyl radicals produced by ferrous iron (Fe 2+ ) and hydrogen peroxide (H 2 O 2 ), which has been extensively studied for the degradation of …
Number of citations: 87 www.sciencedirect.com

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